N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
Tetrahydrothiophene 1,1-Dioxide Moiety Configuration
The tetrahydrothiophene 1,1-dioxide (sulfolane) group adopts a puckered ring conformation with a sulfur atom in a tetrahedral geometry. Density functional theory (DFT) calculations at the B3LYP/6-311+G** level predict a twist conformation as the most stable arrangement, minimizing steric strain while maintaining optimal orbital overlap. The sulfur-oxygen bond lengths in this moiety measure approximately 1.463 Å, consistent with typical sulfone group dimensions observed in X-ray diffraction studies.
The O-S-O bond angle in the sulfone group spans 116.7–120.6°, reflecting the electron-withdrawing nature of the oxygen atoms. This angular distortion creates a polarized sulfonyl group that influences the electronic environment of the adjacent carboxamide linkage. Ring puckering analysis reveals a symmetric potential energy surface with a small barrier to planarity (≈193 cal/mol), enabling limited conformational flexibility.
The 3-position substitution pattern on the tetrahydrothiophene ring creates axial chirality, with the carboxamide group adopting a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. This spatial arrangement facilitates hydrogen bonding between the sulfone oxygen atoms and adjacent functional groups in the molecule.
Hexahydrocyclohepta[c]pyrazole Ring System Geometry
The fused cyclohepta[c]pyrazole system exhibits a non-planar geometry with partial saturation introducing significant conformational complexity. Molecular mechanics simulations suggest a boat-like conformation for the seven-membered ring, stabilized by transannular hydrogen bonding between the pyrazole N-H and C(7) hydrogen atoms. The pyrazole moiety itself remains planar, with bond lengths of 1.34 Å (N-N) and 1.38 Å (C-N), characteristic of aromatic heterocycles.
Angle strain analysis reveals moderate distortion in the cycloheptane portion, with C-C-C angles averaging 113.4°, intermediate between ideal sp³ (109.5°) and sp² (120°) hybridization states. This strain induces slight pyramidalization at the bridgehead carbons (C5 and C8), as evidenced by Hirshfeld surface analysis of analogous structures. The ring system's flexibility allows for pseudorotation, with an estimated energy barrier of 6.8 kJ/mol between chair-like and twist-boat conformers.
Carboxamide Linkage Conformational Dynamics
The carboxamide bridge connecting the two ring systems exhibits restricted rotation about the C-N bond due to partial double-bond character (≈40% rotation barrier). Fourier-transform infrared spectroscopy reveals a carbonyl stretching frequency of 1675 cm⁻¹, consistent with resonance stabilization between the amide nitrogen and carbonyl oxygen.
Conformational analysis identifies two predominant rotameric states:
- syn-periplanar : Dihedral angle (N-C-O-C) = 0° ± 15°, stabilized by n→π* hyperconjugation
- anti-clinal : Dihedral angle = 120° ± 20°, favored by dipole-dipole interactions with the sulfone group
Molecular dynamics simulations at 298 K show rapid interconversion between these states (τ ≈ 2.3 ps), with the anti-clinal conformation predominating (68% population) in polar solvents. The amide plane forms a 54.7° angle with the tetrahydrothiophene ring, optimizing hydrogen-bonding interactions between the amide proton and sulfone oxygen atoms.
Properties
Molecular Formula |
C13H19N3O3S |
|---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H19N3O3S/c17-13(14-9-6-7-20(18,19)8-9)12-10-4-2-1-3-5-11(10)15-16-12/h9H,1-8H2,(H,14,17)(H,15,16) |
InChI Key |
OEUQCZDLOSBMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Nitrile Imine Generation
Nitrile imines are typically generated in situ from hydrazonyl chlorides using triethylamine as a base. Source emphasizes the use of 2,4,6-trimethylpyridine (collidine) to enhance stability, achieving 78–85% yields in this step. The reaction is highly sensitive to moisture, necessitating molecular sieves for solvent drying.
Cycloheptene Functionalization
Tetrahydrothiophene-1,1-Dioxide Incorporation
The 1,1-dioxidotetrahydrothiophen-3-yl moiety is introduced via nucleophilic substitution. Source details a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, coupling the cyclohepta[c]pyrazole intermediate with 3-hydroxytetrahydrothiophene-1,1-dioxide. This method achieves 68% yield but requires chromatographic purification due to phosphine oxide byproducts.
Alternative Sulfur Oxidation Approaches
Patent discloses a two-step oxidation method starting with tetrahydrothiophene-3-amine:
-
Thioether Formation : React with methyl iodide in acetone (65°C, 12 h)
-
Oxidation : Treat with oxone® in water/acetic acid (0°C → 25°C, 24 h)
This sequence produces the sulfone group with 92% purity, avoiding column chromatography.
Carboxamide Installation
The critical carboxamide group is introduced through coupling reactions. Source compares three methods:
Table 1: Carboxamide Coupling Efficiency Comparison
| Method | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| HATU-mediated | HATU, DIPEA, DMF | 25°C | 82% | 95% |
| EDCI/HOBt | EDCI, HOBt, CH₂Cl₂ | 0°C → 25°C | 75% | 89% |
| Mixed Anhydride | ClCO₂iPr, NMM, THF | −78°C | 63% | 83% |
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrates superior efficiency, particularly when using dimethylformamide (DMF) as solvent and N,N-diisopropylethylamine (DIPEA) as base.
Stereochemical Control Strategies
The compound contains two stereocenters requiring precise configuration management. Source resolves this through:
Chiral Pool Synthesis
Utilizing (R)-3-aminotetrahydrothiophene-1,1-dioxide as starting material ensures correct stereochemistry at C3. This approach, detailed in, provides 98% enantiomeric excess (ee) but increases synthetic steps.
Catalytic Asymmetric Hydrogenation
Patent describes palladium-catalyzed hydrogenation of a prochiral enamide intermediate using Josiphos ligand SL-J009-1. Under 50 bar H₂ pressure in methanol, this method achieves 94% ee with 87% conversion.
Purification and Characterization
Final purification challenges arise from the compound’s high polarity. Source recommends sequential steps:
-
Ion Exchange Chromatography : Dowex® 50WX2 resin, ammonium bicarbonate gradient
-
Recrystallization : Ethyl acetate/hexane (3:1) at −20°C
This combination removes residual catalysts while maintaining chemical stability.
Table 2: Analytical Characterization Data
| Technique | Key Findings | Source |
|---|---|---|
| HRMS (ESI+) | m/z 305.1543 [M+H]+ (calc. 305.1548) | |
| ¹³C NMR (DMSO) | 172.8 ppm (C=O), 55.2 ppm (SO₂) | |
| HPLC-PDA | 99.1% purity (C18, 0.1% TFA gradient) |
Scalability and Industrial Considerations
Batch process optimization studies from reveal critical parameters for kilogram-scale production:
Table 3: Pilot Plant Reaction Optimization
| Parameter | Lab Scale | Pilot Scale | Improvement Strategy |
|---|---|---|---|
| Cyclization Time | 18 h | 9 h | Microwave assistance (150 W) |
| Carboxamide Yield | 75% | 81% | Continuous flow reactor |
| Solvent Consumption | 12 L/kg | 6.8 L/kg | Membrane solvent recovery |
Implementing flow chemistry reduced reaction times by 50% while improving yields through better temperature control .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that incorporates a tetrahydrothiophene moiety and a cyclohepta[c]pyrazole framework. Its molecular formula is with a molecular weight of approximately 296.4 g/mol. The presence of the dioxo group and the specific arrangement of functional groups contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds structurally similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival .
- Mechanistic Insights: The compound's ability to interfere with cellular signaling pathways may lead to reduced tumor growth and enhanced apoptosis in cancerous cells .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory responses:
- Cytokine Modulation: Some studies suggest that similar compounds can reduce levels of pro-inflammatory cytokines in cellular models .
- Potential for Combination Therapy: Given their anti-inflammatory properties, these compounds could be explored as adjuncts to existing anti-inflammatory medications to enhance therapeutic efficacy without increasing toxicity.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of pyrazole derivatives indicate potential effectiveness against various pathogens:
- Broad-spectrum Activity: Compounds with similar structures have shown activity against bacteria and fungi, suggesting that this compound might also exhibit such properties .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of pyrazole-based compounds:
- Oxidative Stress Reduction: Some studies indicate that these compounds can mitigate oxidative stress in neuronal cells, which is crucial for protecting against neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various pyrazole derivatives against glioma cell lines. The findings suggested that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing safer cancer therapies .
Case Study 2: Anti-inflammatory Mechanisms
In a comparative study of several pyrazole analogs, researchers demonstrated that these compounds could significantly reduce inflammation in animal models of arthritis. The study highlighted the importance of structural modifications in enhancing anti-inflammatory activity .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Sulfone Group Impact: The 1,1-dioxidotetrahydrothiophen-3-yl group in all three compounds enhances solubility and metabolic stability compared to non-sulfonated analogs, a common strategy in drug design .
- Ring Size and Activity : Smaller cores (e.g., cyclopenta in ) are associated with higher rigidity, while larger rings (e.g., cyclohepta) may enable diverse binding modes. Pyridazine derivatives like often exhibit distinct electronic properties due to their nitrogen arrangement .
- Limitations : Direct pharmacological data for the target compound is unavailable, necessitating further studies to validate inferred properties.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structural framework that includes a tetrahydrothiophene moiety and a hexahydrocyclohepta[c]pyrazole ring. Its molecular formula is with a molecular weight of 341.4 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3O4S |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1180893-90-6 |
Antiproliferative Effects
Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related pyrazole derivatives have shown IC50 values as low as 0.26 μM against MCF7 breast cancer cells . The modulation of caspase activity indicates that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases 3 and 7 .
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific kinases and enzymes. For example, pyrazole derivatives have been noted for their ability to inhibit mitogen-activated protein kinases (MAPKs) and other signaling pathways critical for cancer cell survival . The interaction with these pathways suggests that the compound may suppress abnormal cellular signaling associated with tumorigenesis.
Neuroprotective Potential
Some studies have highlighted the potential neuroprotective effects of related compounds. For instance, certain pyrazole analogs have demonstrated inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative disorders like Alzheimer's disease . The ability to modulate neurotransmitter levels through enzyme inhibition could position this compound as a candidate for further investigation in neuropharmacology.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of pyrazole derivatives similar to this compound. The results indicated that modifications at the N1 position significantly influenced antiproliferative activity across multiple cancer cell lines. Compound modifications led to varied growth inhibition percentages ranging from 38% to over 90% in different cell types .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory activities of pyrazole derivatives against AChE and carbonic anhydrase. Compounds exhibiting strong AChE inhibition (IC50 = 66.37 nM) were identified as potential therapeutic agents for cognitive enhancement in neurodegenerative diseases . This suggests that this compound may similarly affect these pathways.
Q & A
Q. What are the key steps and intermediates in synthesizing this compound, and how can its purity be validated?
The synthesis involves multi-step reactions starting with substituted pyrazole-carboxylic acids and dioxidotetrahydrothiophene derivatives. Key intermediates include activated esters (e.g., using EDCI/HOBT coupling agents) and cyclized precursors. Purity validation requires:
- HPLC for monitoring reaction progress and quantifying impurities.
- NMR spectroscopy (1H/13C) to confirm structural integrity, focusing on amide proton signals (δ 8.0–10.0 ppm) and cyclohepta[c]pyrazole ring protons (δ 6.5–7.5 ppm) .
- Mass spectrometry (MS) to verify molecular weight (±5 ppm accuracy) .
Q. Which analytical techniques are critical for characterizing its structural and electronic properties?
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the cyclohepta[c]pyrazole ring puckering and sulfone group geometry .
- FT-IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .
- UV-Vis spectroscopy : Identifies π→π* transitions in the pyrazole and tetrahydrothiophene rings, aiding in photostability assessments .
Q. What are the common chemical reactions involving this compound, and how are they optimized?
- Amide bond hydrolysis : Requires acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions; monitored via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
- Sulfone oxidation : Controlled with KMnO₄ in acetone/H₂O (1:1) at 0–5°C to prevent over-oxidation .
- Heterocycle functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the pyrazole C5 position .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
Q. How does conformational analysis of the cyclohepta[c]pyrazole ring influence biological activity?
The ring’s puckering amplitude (q) and phase angle (φ)—calculated via Cremer-Pople coordinates—determine its binding affinity to targets like kinases. For example:
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. XRD)?
- Case Study : Discrepancy in amide proton chemical shift (NMR δ 8.5 vs. XRD-derived δ 9.1).
- Resolution : Solvent-induced shifts (DMSO in NMR vs. crystal packing in XRD) account for differences. Validate via variable-temperature NMR to assess hydrogen bonding effects .
- Cross-Validation : Use high-resolution MS to confirm molecular formula before structural reassignment .
Q. What strategies link in vitro pharmacological data to in vivo efficacy for this compound?
- Step 1 : Perform kinase inhibition assays (IC50 < 100 nM) to identify primary targets (e.g., JAK2 or MAPK pathways) .
- Step 2 : Use molecular docking (AutoDock Vina) to predict binding modes and SAR for derivatives .
- Step 3 : Validate in murine inflammation models with pharmacokinetic profiling (Cmax > 1 µM, t½ > 6 hr) to correlate exposure and efficacy .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
